Calpain I vs. Cathepsin B Selectivity
MDL 28170 exhibits a calpain I Ki of 8 nM and cathepsin B Ki of 24 nM in isolated enzyme assays, yielding a selectivity ratio of 3.0 for cathepsin B versus calpain I . In contrast, the widely used calpain inhibitor ALLN (calpain inhibitor I) demonstrates broader cysteine protease inhibition including cathepsin L and the proteasome, while the broader-spectrum cysteine protease inhibitor E-64 inhibits calpain, cathepsin B, and cathepsin L with nanomolar potency across all targets, lacking the calpain-preferring discrimination profile observed with MDL 28170 [1]. Additionally, MDL 28170 does not inhibit trypsin-like serine proteases, distinguishing it from less selective peptide aldehydes .
| Evidence Dimension | Enzyme inhibition constant (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Calpain I Ki = 8 nM; Cathepsin B Ki = 24 nM; Cathepsin B/Calpain I ratio = 3.0 |
| Comparator Or Baseline | ALLN: inhibits calpain, cathepsin L, and proteasome with broad cysteine/serine protease activity; E-64: non-selective cysteine protease inhibitor with nanomolar potency against calpain, cathepsin B, and cathepsin L |
| Quantified Difference | MDL 28170 demonstrates ~3-fold selectivity for calpain I over cathepsin B; ALLN and E-64 lack this defined calpain-preferring discrimination |
| Conditions | Isolated enzyme assays (biochemical assay systems using purified calpain I and cathepsin B) |
Why This Matters
A defined Ki ratio enables researchers to distinguish calpain-mediated effects from cathepsin B-mediated effects in cellular systems where both proteases are co-expressed, whereas broader-spectrum inhibitors confound pathway attribution.
- [1] Donkor IO. Calpain inhibitors: a survey of compounds reported in the patent and scientific literature. Expert Opin Ther Pat. 2011;21(5):601-636. ALLN inhibits calpain, cathepsin L, and proteasome; E-64 is a broad-spectrum cysteine protease inhibitor. View Source
